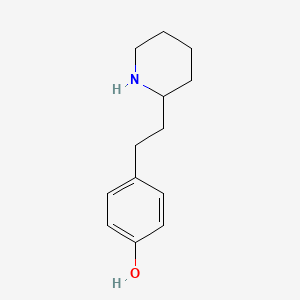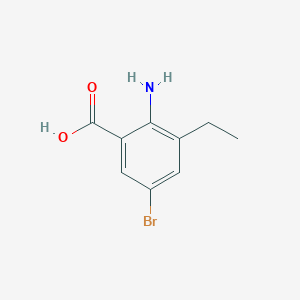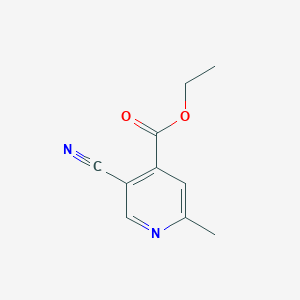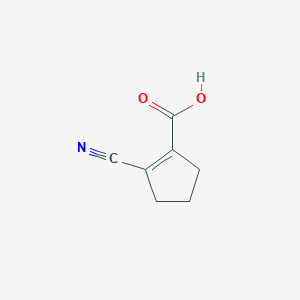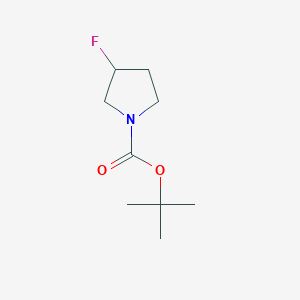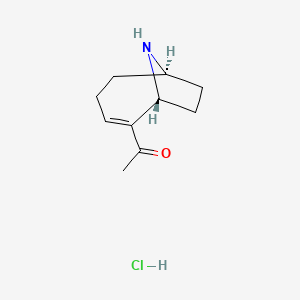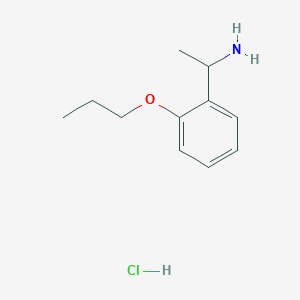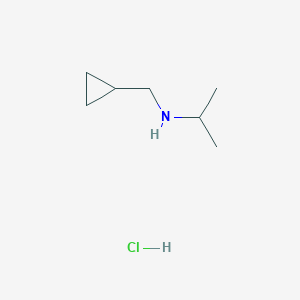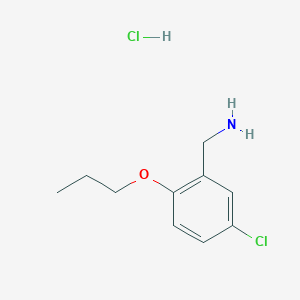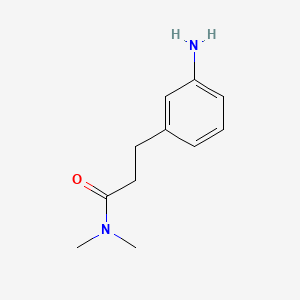![molecular formula C6H5BrN4 B1292873 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1010120-55-4](/img/structure/B1292873.png)
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
概要
説明
The compound 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is a derivative of the 1,2,4-triazolo[1,5-a]pyridine family, which is known for its biological importance and potential pharmacological applications. The core structure of this compound is a bicyclic heterocycle that has been the subject of various synthetic methods and chemical reactions due to its relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through different methods. One approach involves the metal-free oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate), which allows for the construction of the triazolopyridine skeleton with high yields and short reaction times . Another method includes the Dimroth rearrangement of triazolopyrimidines, which can lead to the formation of triazolopyridines . Additionally, the reaction of partially hydrogenated triazolopyrimidines with α-bromoketones can result in the formation of various polycyclic compounds, including imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines . A different approach for constructing the triazolopyridine system involves the quaternization of amino-triazoles followed by cyclization .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives can be influenced by different substituents at specific positions on the core. For instance, the introduction of a morpholinomethylphenyl group at the 5-position and various 2-substituents can lead to diverse supramolecular synthons in the solid state, affecting the crystal structures and intermolecular interactions . The molecular and crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been characterized, revealing a flattened boat conformation of the triazine ring and specific hydrogen bonding patterns in the crystal .
Chemical Reactions Analysis
Triazolopyridines can undergo various nucleophilic substitution reactions, leading to a range of substituted derivatives. For example, 5-bromotriazoloisoquinoline and 7-bromo-3-methyltriazolopyridine can be converted into different substituted isoquinolines and pyridines, respectively . The reactivity of these compounds with secondary amines, such as piperidine, can also result in the formation of disubstituted pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of fluorine atoms can affect the tautomeric preferences and antiproliferative activity against various cancer cell lines, as seen in fluorinated triazolo[1,5-a][1,3,5]triazines . The presence of non-flat, bicyclic heterocycles in the core structure can make these compounds suitable as building blocks for lead-like compound design, potentially useful in the development of new drugs .
Safety And Hazards
特性
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFHUIJNZRKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649137 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
1010120-55-4 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)
